molecular formula C9H9ClN4O2 B2951940 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1248747-46-7

2-azido-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2951940
CAS No.: 1248747-46-7
M. Wt: 240.65
InChI Key: SEHDFJXGUIMVNT-UHFFFAOYSA-N
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Description

2-Azido-N-(3-chloro-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H9ClN4O2 It is characterized by the presence of an azido group (-N3) attached to the acetamide moiety, along with a 3-chloro-4-methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide typically involves the reaction of 3-chloro-4-methoxyaniline with chloroacetyl chloride to form 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Azido-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: DTT, thioacetic acid

    Solvents: Dimethylformamide (DMF), dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO)

    Catalysts: Copper catalysts for click chemistry reactions

Major Products Formed

    Amines: Reduction of the azido group yields amines.

    Triazoles: Cyclization reactions with alkenes or alkynes produce triazole derivatives.

Scientific Research Applications

2-Azido-N-(3-chloro-4-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide involves its ability to undergo chemical transformations that result in biologically active compounds. For example, the reduction of the azido group to an amine can lead to the formation of compounds that interact with specific molecular targets, such as enzymes or receptors . The exact pathways and molecular targets depend on the specific derivatives formed from the parent compound.

Comparison with Similar Compounds

2-Azido-N-(3-chloro-4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its azido group, which provides versatility in chemical reactions and potential for diverse applications.

Properties

IUPAC Name

2-azido-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c1-16-8-3-2-6(4-7(8)10)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHDFJXGUIMVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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